molecular formula C18H19ClN2O4S3 B2699929 3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide CAS No. 941950-87-4

3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide

Cat. No. B2699929
CAS RN: 941950-87-4
M. Wt: 458.99
InChI Key: UJCLDEOOPYRGEZ-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide is a useful research compound. Its molecular formula is C18H19ClN2O4S3 and its molecular weight is 458.99. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antiangiogenic Applications

Several studies have demonstrated the potential anticancer and antiangiogenic effects of thioxothiazolidin-4-one derivatives. These compounds have been synthesized and investigated for their ability to inhibit tumor growth and tumor-induced angiogenesis using mouse models. The derivatives exhibited significant reduction in ascites tumor volume, cell number, and enhanced the life span of tumor-bearing mice while also manifesting strong antiangiogenic effects by suppressing tumor-induced endothelial proliferation (Chandrappa et al., 2010). Additionally, some derivatives showed potent anticancer activity against human leukemia cell lines through the induction of apoptosis (Chandrappa et al., 2009).

Trypanocidal Activity

Thiazolidinone derivatives have also been evaluated for their trypanocidal activity against Trypanosoma brucei species. Certain compounds inhibited the growth of these parasites at sub-micromolar concentrations while demonstrating significant selectivity indices, indicating potential as trypanocidal agents with minimal toxicity towards human cells (Holota et al., 2019).

Antimicrobial Applications

Research into thiazolidinone derivatives has also uncovered their antimicrobial potential. Compounds synthesized from this class have been screened for in vitro antibacterial and antifungal activities against various pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. These studies found that certain derivatives exhibit potent antimicrobial activity, suggesting their use as novel antimicrobial agents (Desai et al., 2011).

properties

IUPAC Name

3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S3/c1-20(14-7-9-28(24,25)11-14)16(22)6-8-21-17(23)15(27-18(21)26)10-12-2-4-13(19)5-3-12/h2-5,10,14H,6-9,11H2,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCLDEOOPYRGEZ-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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